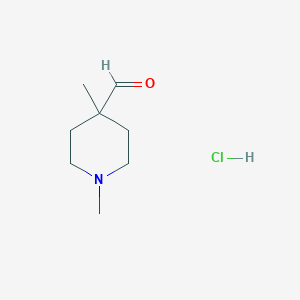![molecular formula C12H19NO4 B3102902 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1427460-12-5](/img/structure/B3102902.png)
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Vue d'ensemble
Description
“3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid” is a chemical compound with the CAS Number: 1250995-41-5 . It has a solid form and its molecular formula is C12H19NO4 . The SMILES string representation of this compound is O=C (OC © ©C)N1CC (C2)C (C (O)=O)C2C1 .
Molecular Structure Analysis
The InChI string for “this compound” is 1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) . This indicates the presence of a bicyclic structure with a nitrogen atom and a carboxylic acid group.Physical and Chemical Properties Analysis
The compound is a solid . It has a predicted boiling point of 371.0±35.0 °C and a predicted density of 1.232±0.06 g/cm3 . The predicted pKa value is 4.52±0.20 .Applications De Recherche Scientifique
Analog Compounds and Their Applications
Thromboxane Receptor Antagonists : Compounds like SQ 27,427, a novel oxabicyclo[2.2.1]heptane derivative, have been studied for their thromboxane receptor antagonist properties, indicating potential applications in treating conditions related to thrombosis and other cardiovascular diseases (Greenberg et al., 1984).
Antimicrobial Agents : Alicyclic alpha-amino acids like 1-aminocyclopentanecarboxylic acid (ACPC) and 1-aminocyclobutanecarboxylic acid (ACBC) have been explored for their tumor-localizing characteristics, suggesting potential applications in cancer diagnostics and therapy (Washburn et al., 1978).
Blood-Brain Barrier Transport Studies : The transport of compounds like 1-aminocyclohexanecarboxylic acid across the blood-brain barrier has been investigated, demonstrating the relevance of such studies in understanding drug delivery mechanisms to the brain (Aoyagi et al., 1988).
β-Cell Protective Effects : Compounds activating glutamate dehydrogenase, such as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), have been shown to have β-cell protective effects, suggesting potential applications in diabetes treatment and research (Han et al., 2012).
Anti-Inflammatory and Analgesic Agents : Research on derivatives of anti-inflammatory drugs, such as (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, indicates potential applications of structurally related compounds in developing non-ulcerogenic anti-inflammatory and analgesic medications (Berk et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCJMHMUVJXYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



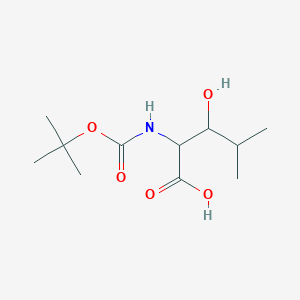


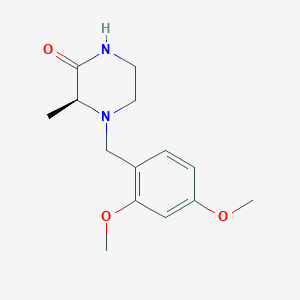
![5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3102856.png)

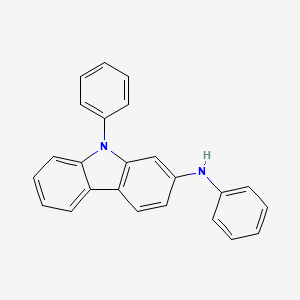
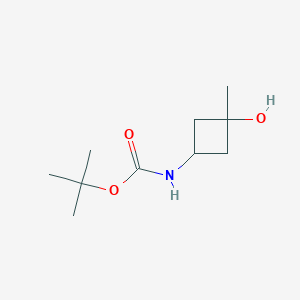
![6-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B3102883.png)
![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)


